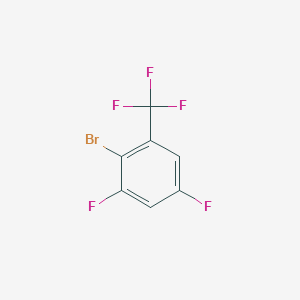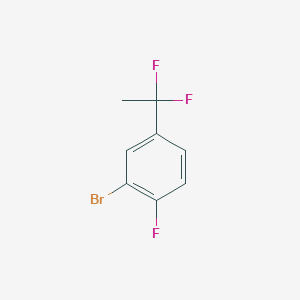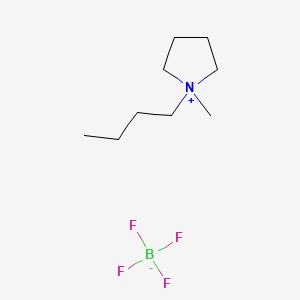
1-丁基-1-甲基吡咯烷鎓四氟硼酸盐
描述
1-Butyl-1-methylpyrrolidinium tetrafluoroborate is an ionic liquid that can be used in the formation of an electrolytic solution . This electrolytic solution can be used in a variety of applications such as double-layered capacitors, polymeric batteries, and solid-state actuators .
Molecular Structure Analysis
The molecular structure of 1-Butyl-1-methylpyrrolidinium tetrafluoroborate consists of a pyrrolidinium cation with a butyl and a methyl group attached to the nitrogen atom . The anion is a tetrafluoroborate ion .Chemical Reactions Analysis
1-Butyl-1-methylpyrrolidinium tetrafluoroborate can be used as an electrolyte along with 1,2-butylene carbonate and 3-cyanopropionic acid methyl ester solvents, applicable in the electrochemical double-layer capacitors (EDLCs) . It can also be used as an ionic solvent in the N-alkylation reaction of acridine ester precursors with 1,3-propane sultone .Physical And Chemical Properties Analysis
1-Butyl-1-methylpyrrolidinium tetrafluoroborate is a white to light yellow powder or crystal . It has a molecular weight of 229.07 and its melting point is 150 °C .科学研究应用
储能系统
1-丁基-1-甲基吡咯烷鎓四氟硼酸盐被用作储能装置中的电解质。 它具有高离子电导率和热稳定性,使其适用于锂/钠离子电池和双电层电容器 。这些特性对于开发高效且持久耐用的储能系统至关重要。
太阳能转换
这种化合物由于其非挥发性和有效传导离子的能力,在染料敏化太阳能电池中被用作电解质 。这种离子液体在太阳能电池工作条件下的稳定性对于这些装置的寿命和效率至关重要。
腐蚀抑制
在腐蚀科学领域,1-丁基-1-甲基吡咯烷鎓四氟硼酸盐用作腐蚀抑制剂,特别是用于酸性条件下的铜 。它在防止腐蚀方面的有效性可以使各种工业应用中的金属部件更耐用。
聚合物合成
作为聚合物合成的介质,这种离子液体用于合成导电聚合物以及电极材料的插层 。它在聚合物合成中的作用有助于材料的改进,使其具有更好的电性能。
电化学传感器
在传感器技术中,它用于形成双电层电容器(EDLC)的电解质溶液 。这些电容器是高性能传感器的核心,需要快速充放电循环。
化学合成
1-丁基-1-甲基吡咯烷鎓四氟硼酸盐在吖啶酯前体与1,3-丙烷磺内酯的N-烷基化反应中充当离子溶剂 。这种应用在各种化学化合物的合成中具有重要意义。
执行器和传感器
这种离子液体也用于固态执行器,需要能够在电场作用下改变形状或尺寸的材料 。这种应用对于机器人和自动化中响应性和精确控制系统的开发至关重要。
作用机制
Target of Action
1-Butyl-1-methylpyrrolidinium tetrafluoroborate is primarily used as an electrolyte in electrochemical double-layer capacitors (EDLCs) . It also serves as an ionic solvent in the N-alkylation reaction of acridine ester precursors .
Mode of Action
As an electrolyte, 1-Butyl-1-methylpyrrolidinium tetrafluoroborate facilitates the flow of ions between the electrodes in EDLCs . As an ionic solvent, it participates in the N-alkylation reaction of acridine ester precursors .
Biochemical Pathways
Its role as an electrolyte in edlcs and as an ionic solvent suggests that it may influence electrochemical processes and organic synthesis reactions .
Pharmacokinetics
Its use in edlcs and as an ionic solvent suggests that its bioavailability may be influenced by these applications .
Result of Action
The primary result of the action of 1-Butyl-1-methylpyrrolidinium tetrafluoroborate is the facilitation of ion flow in EDLCs and the promotion of N-alkylation reactions in acridine ester precursors .
安全和危害
未来方向
Ionic liquids like 1-Butyl-1-methylpyrrolidinium tetrafluoroborate have unique properties such as nonvolatility, high thermal stability, and high ionic conductivity . These properties make them promising for applications as electrolytes in lithium/sodium ion batteries and dye-sensitized solar cells . They are also used as media for the synthesis of conducting polymers and intercalation electrode materials .
生化分析
Biochemical Properties
1-Butyl-1-methylpyrrolidinium tetrafluoroborate can be used in the formation of an electrolytic solution, which can be used in a variety of applications such as double-layered capacitors, polymeric batteries, and solid-state actuators
Molecular Mechanism
It is known to be used as an electrolyte in various applications
属性
IUPAC Name |
1-butyl-1-methylpyrrolidin-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.BF4/c1-3-4-7-10(2)8-5-6-9-10;2-1(3,4)5/h3-9H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCVCJOPLBWQHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1(CCCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049276 | |
| Record name | 1-Butyl-1-methylpyrrolidinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
345984-11-4 | |
| Record name | 1-Butyl-1-methylpyrrolidinium tetrafluoroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345984114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butyl-1-methylpyrrolidinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-1-methylpyrrolidinium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM TETRAFLUOROBORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/092STD3PGH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-Butyl-1-methylpyrrolidinium tetrafluoroborate interact with polymers, and what are the downstream effects on the material properties?
A: 1-Butyl-1-methylpyrrolidinium tetrafluoroborate (BMPyBF4) can be incorporated into polymers like hydrogenated poly(acrylonitrile-co-1,3-butadiene) (HNBR) to form solid electrolytes. [] The ionic liquid interacts with the polymer chains, disrupting their packing and increasing their mobility. This interaction leads to a decrease in the glass transition temperature (Tg) of the polymer, making it more flexible at lower temperatures. [] Additionally, the presence of BMPyBF4 enhances the ionic conductivity of the material. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(Trimethylsilyl)ethynyl]imidazo[1,2-a]pyridine](/img/structure/B1521797.png)
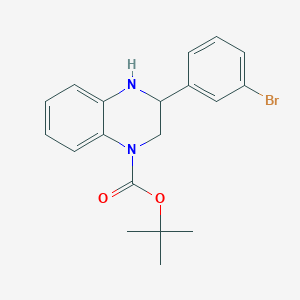
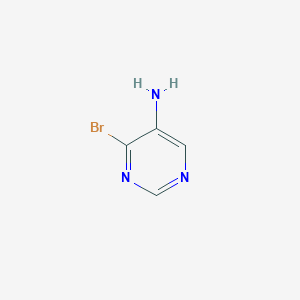
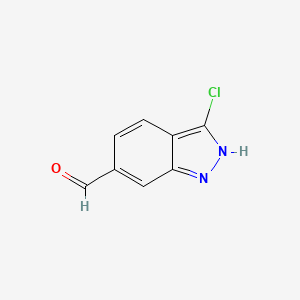


![{[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B1521806.png)
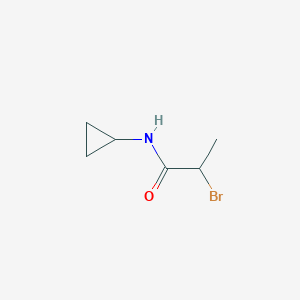
![5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521808.png)
